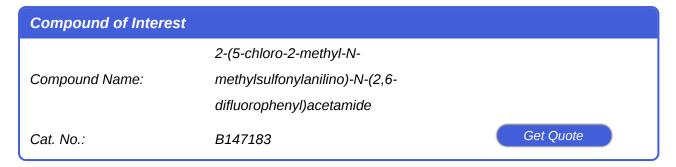


Application Notes and Protocols for FPH1 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FPH1 is a small molecule compound that has been identified as a potent inducer of functional proliferation in primary human hepatocytes.[1] This property makes it a valuable tool for in vitro studies of liver regeneration, drug metabolism, and toxicology, as well as for the expansion of hepatocytes for cell-based therapies. These application notes provide detailed protocols for the dissolution of FPH1 and its application in cell culture experiments to promote hepatocyte expansion.

Data Presentation

Quantitative data for FPH1 is summarized in the table below for easy reference.



Property	Value	Source
Molecular Weight	388.82 g/mol	Selleck Chem
Appearance	White to beige powder	Sigma-Aldrich
Solubility	DMSO: ≥ 78 mg/mL (200.6 mM)	Selleck Chem
Water: Insoluble	Selleck Chem	
Ethanol: Insoluble	Selleck Chem	
Recommended Solvent	Dimethyl sulfoxide (DMSO), fresh	Selleck Chem
Storage of Powder	-20°C for up to 3 years	Selleck Chem
Storage of Stock Solution	-80°C for up to 1 year (aliquot to avoid freeze-thaw cycles)	Selleck Chem
-20°C for up to 1 month	Selleck Chem	
Recommended Working Concentration	20 μΜ	SciSpace

Experimental Protocols

Protocol 1: Preparation of a 20 mM FPH1 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of FPH1 in DMSO.

Materials:

- FPH1 powder
- Anhydrous or high-purity dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer



Calibrated pipettes

Procedure:

- Pre-warm FPH1: Allow the vial of FPH1 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
- Weigh FPH1: Accurately weigh the desired amount of FPH1 powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 7.78 mg of FPH1 (Molecular Weight = 388.82 g/mol).
- Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the FPH1 powder. For a 20 mM stock solution, add 1 mL of DMSO to 7.78 mg of FPH1.
- Ensure Complete Dissolution: Vortex the solution thoroughly until all the FPH1 powder is completely dissolved. The solution should be clear. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for longterm storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

Protocol 2: Preparation of FPH1 Working Solution and Application to Hepatocyte Culture

This protocol details the dilution of the FPH1 stock solution to the final working concentration for treating hepatocytes in culture.

Materials:

- 20 mM FPH1 stock solution in DMSO
- Pre-warmed complete cell culture medium for hepatocytes
- Hepatocytes seeded in culture plates
- Sterile pipette tips and tubes



Procedure:

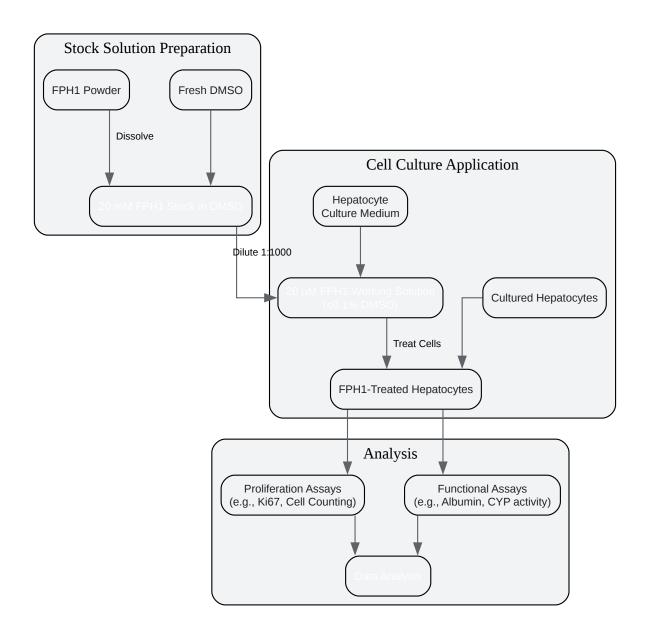
- Determine Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The recommended final DMSO concentration should be ≤ 0.1%. Higher concentrations (up to 0.5%) may be tolerated by some cell lines, but a vehicle control (medium with the same final concentration of DMSO without FPH1) must be included in the experiment.
- Calculate Dilution: To prepare a working solution of 20 μM FPH1 with a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of the 20 mM stock solution into the cell culture medium.
- Prepare Working Solution:
 - \circ For 1 mL of final working solution, add 1 μ L of the 20 mM FPH1 stock solution to 999 μ L of pre-warmed complete hepatocyte culture medium.
 - Mix gently by pipetting up and down.
- Treat Cells:
 - Remove the existing culture medium from the hepatocyte culture plates.
 - Add the freshly prepared FPH1 working solution (or the vehicle control medium) to the cells.
 - Incubate the cells under standard hepatocyte culture conditions (e.g., 37°C, 5% CO₂).
- Monitor and Analyze: Monitor the cells for morphological changes and proliferation. The
 effects of FPH1 on hepatocyte proliferation can be assessed using methods such as Ki67
 staining, cell counting, or metabolic assays.[1] FPH1 has been shown to induce a significant
 increase in hepatocyte number in a dose-dependent manner.[1]

Visualization

Experimental Workflow for FPH1 Application in Cell Culture



The following diagram illustrates the general workflow for preparing and using FPH1 in hepatocyte proliferation experiments.



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Caption: Workflow for FPH1 dissolution and application in cell culture.



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References

- 1. Sapphire Bioscience [sapphirebioscience.com]
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